

# mangafodipir trisodium chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on Mangafodipir Trisodium

### Introduction

Mangafodipir trisodium, formerly marketed under the brand name Teslascan, is a complex formed between the paramagnetic metal ion manganese (II) and the chelating ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] It was developed as an organ-specific paramagnetic contrast agent for Magnetic Resonance Imaging (MRI), particularly for the detection and characterization of focal lesions in the liver and pancreas.[3][4] Following intravenous administration, mangafodipir is taken up by hepatocytes, enhancing the signal intensity of normal tissue on T1-weighted images and thereby improving the contrast between healthy and pathological tissue.[1][3] Beyond its diagnostic applications, mangafodipir has been investigated for its therapeutic potential as an antioxidant and chemoprotective agent, attributed to its ability to mimic superoxide dismutase (MnSOD) activity.[2][4][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action.

### **Chemical Structure and Identification**

**Mangafodipir trisodium** is the active ingredient in the Teslascan infusion solution.[6] The core structure consists of a divalent manganese ion (Mn(II)) chelated by the organic ligand fodipir (N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid).[7] X-ray crystallography studies have revealed that the metal coordination geometry is a distorted octahedron, defined by two phenolate oxygens, two carboxylate oxygens, and two amine nitrogens.[6][7] The unit







cell of its crystalline form contains two MnDPDP anions, six sodium ions, and 50 water molecules.[6][7]

Table 1: Chemical Identification of Mangafodipir and its Trisodium Salt



Mangafodipir (Active Moiety)  manganese(2+) ion 2-({2- [(carboxylatomethyl)({3- hydroxy-2-methyl-6- [(phosphonooxy)methyl]pyridin -4-yl}methyl)amino]ethyl}({3- hydroxy-2-methyl-6- [(phosphonooxy)methyl-6- [(phosphonooxy)methyl]pyridin -4-yl}methyl)amino)acetate	
[(carboxylatomethyl)({3-hydroxy-2-methyl-6- [(phosphonooxy)methyl]pyridin -4-yl}methyl)amino]ethyl}({3-hydroxy-2-methyl-6- [(phosphonooxy)methyl]pyridin -4-yl}methyl)amino)acetate	
Chemical Formula C22H28MnN4O14P2 [2]	
Molecular Weight 691.4 g/mol [8]	
CAS Number 155319-91-8 [3]	
PubChem CID 76967443 [8]	
Mangafodipir Trisodium (Drug Substance)	
trisodium;2-[2- [carboxylatomethyl-[[2-methyl- 3-oxido-5- (phosphonatooxymethyl)pyridi n-4-yl]methyl]amino]ethyl-[[2- methyl-3-oxido-5- (phosphonatooxymethyl)pyridi n-4- yl]methyl]amino]acetate;hydron ;manganese(2+)	
Chemical Formula C22H27MnN4Na3O14P2 [4]	
Molecular Weight 757.3 g/mol [4]	
CAS Number 140678-14-4 [4][9]	
PubChem CID 160036 [4]	



## **Physicochemical Properties**

**Mangafodipir trisodium** is a yellow, crystalline, and hygroscopic solid that is readily soluble in water.[1][6][7] No evidence of polymorphism was observed in studies evaluating its solid-state properties.[6][7] The solution for infusion (0.01 mmol/mL) is a clear, bright to dark yellow liquid that is isotonic with blood and has a physiological pH.[6][7][10]

Table 2: Physicochemical Properties of Mangafodipir Trisodium and its Infusion Solution

Property	Value	Conditions	Reference
Solid State			
Physical Form	Yellow crystalline solid	Ambient	[1]
Hygroscopicity	Hygroscopic	20°C at 20-79% RH	[6]
Solution (Teslascan, 0.01 mmol/mL)			
рН	7.0 - 8.0	[10]	_
Viscosity	0.8 cP	@ 37°C	[1]
Osmolality	298 mOsmol/kg water	[1]	
Density	1.02 g/mL	@ 37°C	[1]
Specific Gravity	1.03	@ 37°C	[1]

### **Pharmacokinetics and Metabolism**

The pharmacokinetics of **mangafodipir trisodium** are characterized by the rapid dissociation of the chelate in vivo, leading to distinct profiles for the manganese ion and the fodipir ligand. [10]

### **Absorption and Distribution**



Administered intravenously, the compound distributes rapidly.[3] After injection, **mangafodipir trisodium** is metabolized through dephosphorylation and transmetallation, where the manganese ion is exchanged for endogenous zinc.[1] This process yields two major metabolites: manganese dipyridoxyl ethylenediamine diacetic acid (MnPLED) and zinc dipyridoxyl ethylenediamine diacetic acid (ZnPLED).[1] The parent compound, **mangafodipir trisodium**, is undetectable in plasma after two hours.[1]

The released manganese is selectively taken up by tissues with high metabolic activity, showing significant uptake into the liver, pancreas, kidneys, and spleen.[3][10][11] The fodipir ligand is primarily distributed to the extracellular fluid.[3]

### **Protein Binding**

Protein binding is negligible for the fodipir ligand.[3] While the parent mangafodipir chelate does not bind to plasma proteins in vitro, the released manganese (II) and manganese (III) ions are known to bind.[1] The protein binding for manganese is approximately 27%.[2][3]

### **Elimination**

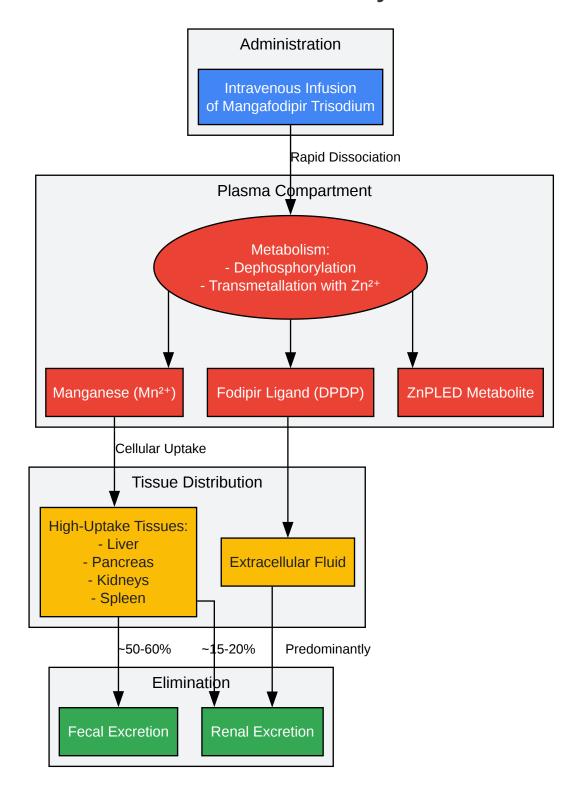
Manganese and the fodipir ligand are eliminated via different routes.[10] Manganese is excreted primarily in the feces (50-60%), with a smaller portion eliminated renally (15-20%).[11] The fodipir ligand is predominantly eliminated in the urine.[3][8]

Table 3: Pharmacokinetic Parameters of Mangafodipir Trisodium Components

Parameter	Manganese (Mn²+)	Fodipir (DPDP) Ligand	Reference
Plasma Half-life (initial)	≤ 20 minutes	~50 minutes	[2][10]
Volume of Distribution (Vd)	0.5 - 1.5 L/kg	0.17 - 0.45 L/kg	[3][8][10]
Primary Route of Excretion	Fecal	Renal	[8][10][11]
Protein Binding	~27%	Negligible	[2][3]



### **Visualized Pharmacokinetic Pathway**



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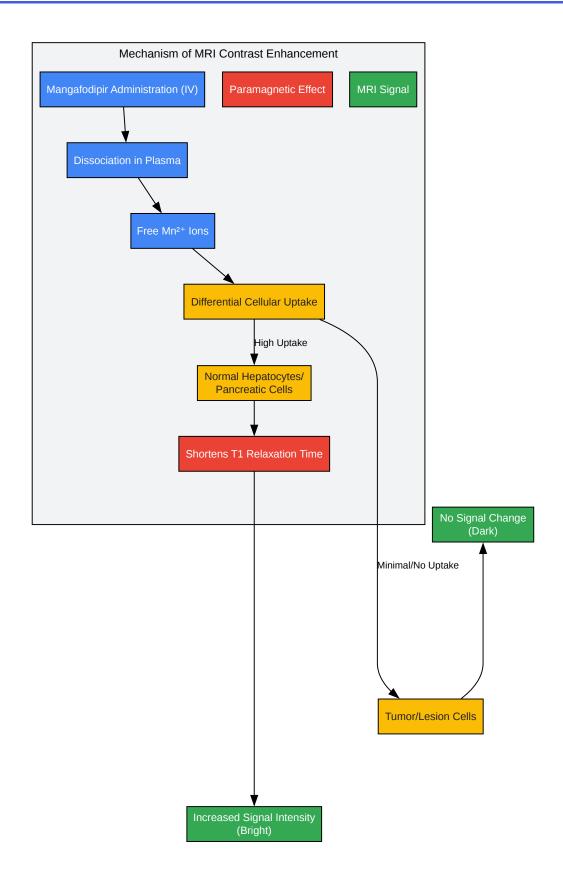
Caption: Pharmacokinetic workflow of **mangafodipir trisodium** after intravenous administration.

## Pharmacodynamics and Mechanism of Action MRI Contrast Enhancement

The primary pharmacodynamic effect of mangafodipir is its function as a paramagnetic MRI contrast agent.[1][10] The manganese (II) ion possesses paramagnetic properties that shorten the longitudinal relaxation time (T1) of protons in water molecules within targeted tissues.[1][3] [10] This T1 shortening leads to a significant increase in signal intensity (brightness) on T1-weighted MRI scans.[1]

Normal hepatocytes and pancreatic cells readily take up the manganese, leading to marked enhancement of these organs.[3] In contrast, most metastatic lesions and hepatocellular carcinomas exhibit minimal or no manganese uptake.[3][8] This differential uptake creates a strong contrast between normal and abnormal tissue, significantly improving the detection and delineation of lesions.[3][8] Enhancement of the liver and pancreas is near-maximal within 15-20 minutes and can persist for up to 4 hours, with some lesion-related enhancement detectable for up to 24 hours.[3][8][10]





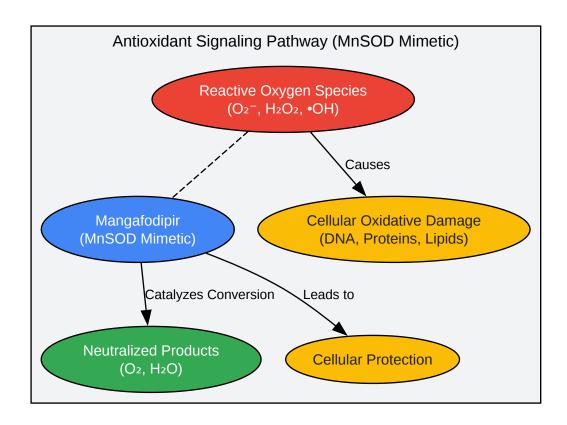
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Caption: Logical flow of mangafodipir's mechanism of action as an MRI contrast agent.



### **Antioxidant Activity**

Beyond its imaging properties, mangafodipir has demonstrated significant antioxidant capabilities.[4][5] It functions as a scavenger of reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[4][5] This activity is attributed to its nature as an MnSOD mimetic.[2] By neutralizing these harmful radicals, mangafodipir can protect normal tissues from oxidative stress-related damage, which has led to its investigation as a potential chemoprotective agent to mitigate the side effects of cancer therapies.[4][9][12]



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Caption: Proposed antioxidant mechanism of mangafodipir via ROS scavenging.

### **Experimental Methodologies**

The characterization of **mangafodipir trisodium** has involved a range of physicochemical and analytical techniques. While full, detailed protocols are proprietary, the principles of the key experimental methods cited in the literature are described below.[6][7]



Table 4: Methodologies for Physicochemical Characterization

## Foundational & Exploratory

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Property/Technique	Experimental Protocol Summary
Structure Determination	X-ray Crystallography: Single crystals of mangafodipir trisodium were analyzed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. This technique provided definitive proof of the molecular structure and the coordination of the manganese ion.[6][7]
Solid-State Analysis	Powder X-ray Diffraction (PXRD): The crystalline nature of the bulk material was assessed, and the sample was analyzed for the presence of different crystalline forms (polymorphism). The sample is exposed to X-rays at various angles, and the diffraction pattern is recorded.[6]
Thermal Analysis	Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): Samples were heated at a controlled rate (e.g., 20°C/min from 30°C to 500°C) to study thermal events like decomposition and melting. This helps to determine the thermal stability and water content of the compound.[6]
Hygroscopicity	Gravimetric Analysis: The tendency of the substance to absorb moisture was determined by placing samples in desiccators with controlled relative humidities (e.g., 20%, 42%, 58%, 79%) at a constant temperature (20°C). The weight gain over time (e.g., 69 days) was measured.[6]
Water Content	Karl Fischer Titration: This volumetric titration method was used to accurately quantify the water content in the hygroscopic solid, providing a more precise measurement than gravimetric analysis alone.[6]



Solubility	Residue on Evaporation: Saturated solutions of mangafodipir trisodium were prepared in various solvents. A known volume of the saturated solution was evaporated to dryness, and the mass of the remaining solid residue was used to calculate the solubility.[6]
Solution Properties	pH Measurement: The pH of the reconstituted drug product and solutions of the bulk drug in water was measured using a standard pH meter.[6] Viscosity Measurement: The viscosity of the infusion solution was determined using a rheometer (e.g., Bohlin VOR) at a defined temperature (37°C) across a range of shear rates.[6]
Pharmacokinetic Studies	Human Volunteer Studies: Healthy volunteers were administered mangafodipir trisodium via intravenous bolus injection or infusion at specific doses (e.g., 5 and 10 µmol/kg b.w.). Blood, urine, and fecal samples were collected over time to measure the concentrations of manganese and the ligand, allowing for the calculation of pharmacokinetic parameters like half-life and clearance.[11]

## **Clinical Use and Safety**

**Mangafodipir trisodium** was administered as an intravenous infusion for MRI of the liver and pancreas.[10][13] The recommended adult dose was 5  $\mu$ mol/kg bodyweight.[13][14] Clinical trials involving hundreds of patients demonstrated its efficacy in improving the detection and characterization of hepatic lesions compared to unenhanced MRI and contrast-enhanced CT. [13][15]

The agent was generally well-tolerated. The most commonly reported adverse events in Phase III clinical trials were mild to moderate and included nausea (7%), headache (4%), and injection-site discomforts like a sensation of heat (49%) or flushing (33%).[14] Serious adverse



events were rare and not considered drug-related.[14] Despite its efficacy and safety profile, Teslascan was withdrawn from the U.S. and European markets for commercial reasons.[2][8]

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 To cite this document: BenchChem. [mangafodipir trisodium chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662857#mangafodipir-trisodium-chemical-structure-and-properties]

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